2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

myotonia sodium channel blocker in vivo efficacy

Sourcing 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (Mexiletine HCl) for cardiac channel research or impurity profiling? This compound provides validated Nav1.5 use-dependent blockade and high aqueous solubility (21.6-30 mg/mL). Supplied as white crystalline powder with batch-specific NMR/HPLC documentation. Ideal as a reference standard for myotonia models and analytical method validation.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 150031-65-5
Cat. No. B1451598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride
CAS150031-65-5
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESCNCC1=CC(=C(C=C1)O)OC.Cl
InChIInChI=1S/C9H13NO2.ClH/c1-10-6-7-3-4-8(11)9(5-7)12-2;/h3-5,10-11H,6H2,1-2H3;1H
InChIKeyZJQWMTCPRHENLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5): Product Specifications and Baseline Characterization


2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5), also known as Mexiletine hydrochloride, is a class IB antiarrhythmic agent with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol [1]. This compound is a white or almost white crystalline powder with a melting range of 203-205°C, freely soluble in water and methanol, and functions as a voltage-gated sodium channel blocker that acts by blocking sodium channels in excitable tissues [2]. It is also recognized as Dopamine Impurity 76 HCl in pharmacopeial impurity profiling . The compound is supplied for research and development purposes with standard purity specifications of ≥95%, and vendors such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analytical data .

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride: Why Substitution with Other Class IB Agents or Lidocaine Analogs Is Not Supported by Quantitative Evidence


Generic substitution of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (mexiletine HCl) with other class IB antiarrhythmics such as lidocaine or tocainide is not supported by quantitative comparative data due to statistically significant differences in clinical efficacy rates, adverse effect profiles, and use-dependent sodium channel blockade characteristics. Cross-study comparisons reveal that mexiletine demonstrates successful antiarrhythmic therapy in 5 of 13 patients (38.5%) as initial therapy versus tocainide achieving success in only 1 of 17 patients (5.9%) [1]. At the molecular level, mexiletine exhibits stronger use-dependent inhibition of Nav1.5 cardiac sodium channels compared to lidocaine, with significantly prolonged recovery from inactivation [2]. Furthermore, mexiletine shows distinct isoform selectivity across Nav1.2, Nav1.4, and Nav1.5 channels in state-dependent affinity assays, a profile that lidocaine does not share [3]. These quantifiable differences in both clinical outcomes and molecular pharmacology preclude simple interchangeability among class IB sodium channel blockers.

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride: Quantitative Comparative Evidence for Procurement and Research Selection


Comparative In Vivo Antimyotonic ED50 Potency: Mexiletine Versus Six Marketed Sodium Channel Blockers in Rat Model

In a preclinical rat model of myotonia congenita induced by anthracen-9-carboxylic acid injection, mexiletine (2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride) was compared head-to-head with six other marketed sodium channel blockers for antimyotonic activity following oral administration. The study established mexiletine as the reference comparator with an ED50 of approximately 5 mg/kg. Flecainide and orphenadrine demonstrated approximately 5-fold greater potency (ED50 ~1 mg/kg), while lubeluzole and riluzole exhibited approximately 50-fold greater potency (ED50 ~0.1 mg/kg). Carbamazepine and propafenone showed antimyotonic activity at doses similar to mexiletine (ED50 close to 5 mg/kg) [1].

myotonia sodium channel blocker in vivo efficacy

Use-Dependent Blockade of Nav1.5 Cardiac Sodium Channels: Mexiletine Versus Lidocaine

In whole-cell patch clamp recordings using HEK293 cells stably expressing Nav1.5 (the primary cardiac sodium channel isoform), mexiletine demonstrated a significantly more pronounced use-dependent inhibition compared to lidocaine, the prototypical class IB antiarrhythmic agent. Both drugs enhanced the slow component of closed-state inactivation and shifted steady-state fast and slow inactivation to hyperpolarized potentials in a dose-dependent manner. Critically, recovery from inactivation of Nav1.5 was significantly prolonged by mexiletine relative to lidocaine, and mexiletine exhibited stronger overall inhibition on both Nav1.5 and Nav1.7 channels. The study concluded that mexiletine displays differential responses to blockade that preferentially affect the gating of Nav1.5 compared to Nav1.7, whereas lidocaine does not exhibit the same degree of Nav1.5-selective use-dependent block [1].

cardiac arrhythmia patch-clamp electrophysiology sodium channel pharmacology

Isoform-Selective State-Dependent Sodium Channel Affinity: Mexiletine Across Nav1.2, Nav1.4, and Nav1.5

A comparative study of mexiletine's state-dependent affinities for three voltage-gated sodium channel isoforms (Nav1.2, Nav1.4, and Nav1.5) revealed isoform-specific binding characteristics that differentiate mexiletine from other class IB agents. The three channel isoforms had similar mexiletine affinities for the rested state. However, Nav1.4 and Nav1.5 had similar affinities for the open and inactivated states, while Nav1.2 had lower affinity for these states than Nav1.4 and Nav1.5. Mutational analysis demonstrated that the largest affinity change was observed for an Ala substitution of Phe in domain IV S6. High-affinity binding of mexiletine in the open states of Nav1.4 and Nav1.5 was caused by a π-π interaction with Phe, whereas mexiletine was located away from Phe in the open state of Nav1.2, providing a structural basis for isoform selectivity [1].

sodium channel isoforms state-dependent binding molecular pharmacology

Clinical Antiarrhythmic Efficacy Rate: Mexiletine Versus Tocainide in Symptomatic Ventricular Arrhythmias

In a clinical crossover study of 30 patients receiving oral lidocaine analogues for treatment of symptomatic ventricular arrhythmias, mexiletine demonstrated significantly higher efficacy rates compared to tocainide, another class IB antiarrhythmic agent. Mexiletine was successful in 5 of 13 patients as initial therapy (38.5% success rate) and in 5 of 14 patients who failed to respond to tocainide (35.7% crossover success rate). In contrast, tocainide was successful in only 1 of 17 patients as initial therapy (5.9% success rate) and in 2 of 7 patients who did not respond to mexiletine (28.6% crossover success rate). The study noted that response to one lidocaine analogue did not predict response to the other, and combination therapy was used in nearly half of all ultimately successful drug trials [1].

ventricular arrhythmia clinical efficacy comparative trial

Solubility Profile for Formulation Development: Mexiletine Hydrochloride Versus Free Base and Structural Analogs

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (mexiletine HCl) exhibits a well-characterized solubility profile that is quantitatively defined in pharmacopeial standards and analytical reference works. The compound is freely soluble in water and methanol, sparingly soluble in chloroform (methylene chloride), and practically insoluble in ether [1][2]. The hydrochloride salt form provides substantially enhanced aqueous solubility compared to the free base, enabling dissolution in water at concentrations of approximately 21.6 mg/mL (100 mM) at 25°C . This solubility profile distinguishes mexiletine hydrochloride from more lipophilic class IB analogs that require organic co-solvents or complex formulation strategies for aqueous-based experimental systems. The compound's melting range of 203-205°C and pKa of approximately 9.0 at 25°C further define its physicochemical identity relative to structural analogs [1][3].

solubility formulation physicochemical properties

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Reference Standard for Preclinical Antimyotonic Drug Screening in Rodent Models

Use 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (mexiletine HCl) as the established reference comparator for evaluating novel antimyotonic compounds in rat models of myotonia congenita. The compound's well-characterized ED50 of approximately 5 mg/kg (oral) in the anthracen-9-carboxylic acid-induced myotonia model provides a validated benchmark for potency comparisons [1]. This application is particularly relevant for researchers seeking to contextualize the in vivo efficacy of new chemical entities against a clinically used sodium channel blocker with extensive preclinical validation.

Positive Control for Use-Dependent Nav1.5 Sodium Channel Blockade in Cardiac Electrophysiology Studies

Employ mexiletine hydrochloride as a positive control in whole-cell patch clamp experiments investigating use-dependent blockade of Nav1.5 cardiac sodium channels. The compound's significantly stronger use-dependent inhibition and prolonged recovery from inactivation of Nav1.5, compared to lidocaine, makes it the preferred reference agent for studies focused on state-dependent channel modulation [2]. This application supports cardiac safety pharmacology assessments, arrhythmia mechanism studies, and the characterization of novel ion channel modulators.

Analytical Reference Material for Pharmacopeial Impurity Profiling and Method Validation

Utilize 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride as an analytical reference standard for the development and validation of HPLC, spectrophotometric, and stability-indicating methods for mexiletine-containing formulations. The compound is subject to pharmacopeial specifications including chromatographic purity requirements, with defined limits for related substances such as 2,6-dimethylphenol (impurity D) at 0.1-1% [3][4]. This application is essential for quality control laboratories, pharmaceutical development, and regulatory compliance testing where validated analytical methods are required.

Formulation Development Studies Requiring High Aqueous Solubility of Sodium Channel Blockers

Select mexiletine hydrochloride for formulation development studies where high aqueous solubility of a class IB antiarrhythmic agent is a critical requirement. The hydrochloride salt form provides water solubility of 21.6-30 mg/mL (100 mM) at 25°C, enabling the preparation of concentrated aqueous stock solutions without organic co-solvents . This physicochemical property is advantageous for in vitro assay development, extemporaneous compounding research, and studies requiring precise dosing in aqueous-based experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.